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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627 Get Quote

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and

Extra-Terminal domain (BET) family of proteins. This document provides an in-depth technical

overview of its chemical properties, mechanism of action, experimental protocols, and clinical

findings to support researchers and drug development professionals in the field of epigenetics

and oncology.

Chemical Structure and Properties
(R)-BAY1238097, also known as BAY 1238097, is a synthetic organic compound. Its chemical

structure and key properties are summarized below.
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Property Value Reference

IUPAC Name

(4S)-7,8-dimethoxy-N,4-

dimethyl-1-[4-(4-

methylpiperazin-1-

yl)phenyl]-4,5-dihydro-1H-

benzo[f][1][2][3]triazepine-3-

carboxamide

Molecular Formula C₂₅H₃₃N₅O₃ [4][5]

Molecular Weight 451.56 g/mol [4][5]

CAS Number 1564269-85-7 [4][5]

SMILES

O=C(N1N=C(C2=CC=C(N3CC

N(C)CC3)C=C2)C4=CC(OC)=

C(OC)C=C4C[C@H]1C)NC

[5]

Appearance Solid

Solubility:

In Vitro: Soluble in DMSO at concentrations up to 150 mg/mL (332.18 mM), requiring

ultrasonication for dissolution.[4]

In Vivo: Formulations for in vivo studies have been prepared in:[4]

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).[4]

10% DMSO and 90% corn oil (≥ 2.5 mg/mL).[4]

Mechanism of Action and Signaling Pathway
(R)-BAY1238097 functions as a competitive inhibitor of the BET family of proteins, which

includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to

acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene

transcription.
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By binding to the bromodomains of BET proteins, (R)-BAY1238097 prevents their interaction

with acetylated histones. This disrupts the recruitment of transcriptional machinery, including

the positive transcription elongation factor b (P-TEFb), to chromatin. A key consequence of this

inhibition is the downregulation of the transcription of critical oncogenes, most notably c-Myc.

The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and a reduction in

tumor cell proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b10800627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Nucleus

Cytoplasm

Acetylated Histones

BET Proteins
(BRD2, BRD3, BRD4)

 binds to

P-TEFb

 recruits

RNA Polymerase II

 phosphorylates

c-Myc Gene

 transcribes

c-Myc mRNA

c-Myc Protein

Cell Proliferation

 promotes

(R)-BAY1238097

 inhibits binding

Click to download full resolution via product page

Figure 1. Mechanism of action of (R)-BAY1238097.
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Biological Activity and Quantitative Data
(R)-BAY1238097 demonstrates potent inhibitory activity against BET bromodomains and

exhibits anti-proliferative effects in various cancer models.

Assay Type Target IC₅₀ (nM) Reference

TR-FRET Assay BET < 100

NanoBRET Assay BRD4 63

NanoBRET Assay BRD3 609

NanoBRET Assay BRD2 2430

Cell Proliferation Cell Lines Median IC₅₀ (nM) Reference

Lymphoma Cell Lines Various 70 - 208

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This protocol outlines a general method for assessing the inhibition of BET bromodomain-

histone interaction by (R)-BAY1238097.

Preparation Assay Plate Data Analysis
Prepare Assay Buffer,

(R)-BAY1238097 dilutions,
Eu-labeled BRD4, and

Biotinylated Histone Peptide

Dispense (R)-BAY1238097
and BRD4/Histone Peptide
mixture into 384-well plate

Incubate at RT Add Streptavidin-APC Incubate at RT
(protected from light)

Read TR-FRET signal
(Ex: 340 nm, Em: 620/665 nm)

Calculate FRET Ratio
(665nm/620nm) Plot Ratio vs. Concentration Determine IC₅₀

Click to download full resolution via product page

Figure 2. TR-FRET assay workflow.

Materials:
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(R)-BAY1238097

Purified, europium-labeled BRD4 bromodomain 1 (or other BET bromodomains)

Biotinylated histone H4 peptide (acetylated)

Streptavidin-Allophycocyanin (APC) conjugate

TR-FRET assay buffer

Low-volume 384-well plates (e.g., white or black)

TR-FRET-compatible plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of (R)-BAY1238097 in 100% DMSO.

Create a serial dilution series of (R)-BAY1238097 in assay buffer.

Dilute the Eu-labeled BRD4 and biotinylated histone H4 peptide to their optimal working

concentrations in assay buffer.

Assay Protocol:

Add a small volume (e.g., 5 µL) of the diluted (R)-BAY1238097 or vehicle control (assay

buffer with DMSO) to the wells of the 384-well plate.

Add an equal volume (e.g., 5 µL) of the pre-mixed Eu-labeled BRD4 and biotinylated

histone H4 peptide solution to each well.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for

binding equilibrium.

Add an equal volume (e.g., 5 µL) of the Streptavidin-APC solution to each well.
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Incubate the plate at room temperature for another specified period (e.g., 60 minutes),

protected from light.

Data Acquisition and Analysis:

Measure the TR-FRET signal using a plate reader with an excitation wavelength of

approximately 340 nm and emission wavelengths of 620 nm (for Europium) and 665 nm

(for APC).

Calculate the FRET ratio (665 nm emission / 620 nm emission).

Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of (R)-BAY1238097 to its target BET protein within

intact cells.

Cell Preparation Treatment Readout Data Analysis

Transfect cells with
NanoLuc-BET fusion construct

Plate transfected cells
in 96-well plates

Add serial dilutions of
(R)-BAY1238097 Add NanoBRET Tracer Incubate at 37°C Add Nano-Glo Substrate Measure luminescence at

460 nm and 618 nm
Calculate NanoBRET Ratio

(618nm/460nm) Plot Ratio vs. Concentration Determine IC₅₀

Click to download full resolution via product page

Figure 3. NanoBRET™ assay workflow.

Materials:

HEK293 cells (or other suitable cell line)

Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)

Transfection reagent

NanoBRET™ Tracer specific for BET bromodomains

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b10800627?utm_src=pdf-body
https://www.benchchem.com/product/b10800627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nano-Glo® Substrate

(R)-BAY1238097

White, tissue culture-treated 96-well plates

Luminometer capable of measuring filtered luminescence

Procedure:

Cell Transfection and Plating:

Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid according to the

manufacturer's protocol.

After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.

Compound Treatment:

Prepare serial dilutions of (R)-BAY1238097 in the appropriate cell culture medium.

Add the diluted compound to the cells.

Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2-4 hours) to allow

for compound entry and binding.

Luminescence Measurement:

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

Add the substrate to each well.

Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >600

nm (acceptor emission).

Data Analysis:
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Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

Plot the ratio against the log of the inhibitor concentration and fit the curve to determine

the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

Materials:

Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)

Complete cell culture medium

(R)-BAY1238097

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well tissue culture plates

Microplate reader

Procedure:

Cell Seeding:

Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the

course of the experiment.

Allow the cells to adhere and resume growth for 24 hours.

Compound Treatment:

Treat the cells with a serial dilution of (R)-BAY1238097. Include a vehicle-only control.
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Incubate the cells for a specified period (e.g., 72 hours).

MTT Addition and Incubation:

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to

formazan crystals.

Solubilization and Measurement:

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of approximately 570 nm using a microplate

reader.

Data Analysis:

Subtract the background absorbance from all readings.

Normalize the absorbance values to the vehicle-treated control cells.

Plot the percentage of cell viability against the log of the inhibitor concentration to

determine the IC₅₀ value.

Clinical Trial and Pharmacokinetic Data
A first-in-human Phase I clinical trial (NCT02369029) was conducted to evaluate the safety,

pharmacokinetics, and pharmacodynamics of BAY 1238097 in patients with advanced

malignancies. The study was prematurely terminated due to dose-limiting toxicities (DLTs)

occurring at doses below the targeted efficacious exposure.[2]

Pharmacokinetic Parameters
Pharmacokinetic analysis from the Phase I trial indicated a linear dose response with

increasing doses.[2]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were

analyzed in the study but are not publicly available in a detailed tabular format.
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Safety and Tolerability
The most common adverse events and dose-limiting toxicities observed in the Phase I trial are

summarized below.

Adverse Event Grade Frequency

Dose-Limiting Toxicities (at 80

mg/week)

Vomiting 3 Both patients

Headache 3 Both patients

Back Pain 2/3 Both patients

Most Common Adverse Events

(All Doses)

Nausea N/A Most frequent

Vomiting N/A Most frequent

Headache N/A Most frequent

Back Pain N/A Most frequent

Fatigue N/A Most frequent

N/A: Grade not specified for all occurrences in the source.

Conclusion
(R)-BAY1238097 is a well-characterized BET inhibitor with potent activity against its targets

and demonstrated anti-proliferative effects in preclinical cancer models. Its mechanism of

action via the downregulation of c-Myc is well-established. While the compound showed

promise in preclinical studies, its clinical development was halted due to a narrow therapeutic

window, with significant toxicities observed at doses required for therapeutic efficacy. The

detailed information and protocols provided in this guide are intended to facilitate further

research into the therapeutic potential of BET inhibitors and the biological roles of the BET

protein family.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY
1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination
due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

4. benchchem.com [benchchem.com]

5. promega.com [promega.com]

To cite this document: BenchChem. [(R)-BAY1238097: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800627#r-bay1238097-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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